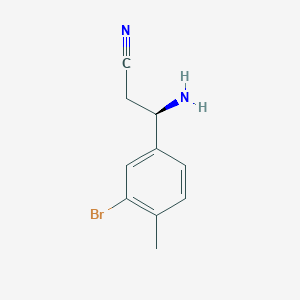
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Bromination: The synthesis begins with the nitration of toluene to introduce a nitro group, followed by bromination to obtain 3-bromo-4-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves large-scale batch reactions using the above synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The bromine-substituted aromatic ring enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
- (3R)-3-Amino-3-(4-bromophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-bromo-4-ethylphenyl)propanenitrile
Uniqueness:
- Structural Features: The presence of both a bromine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds.
- Reactivity: The specific substitution pattern influences its reactivity and the types of reactions it undergoes.
- Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
Clave InChI |
PJIQVSUXBYGHPN-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC#N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
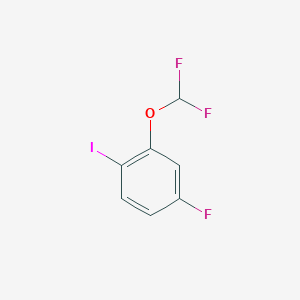

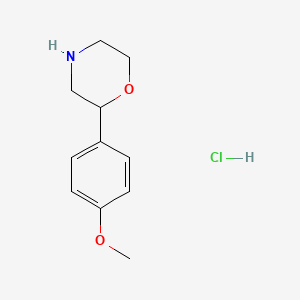

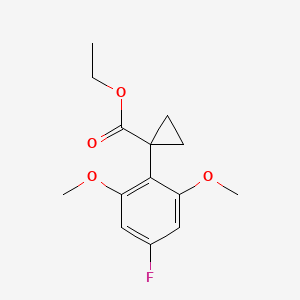
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
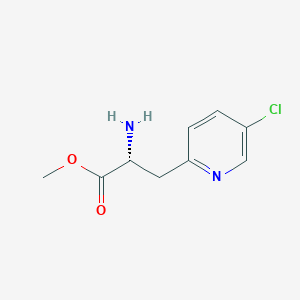
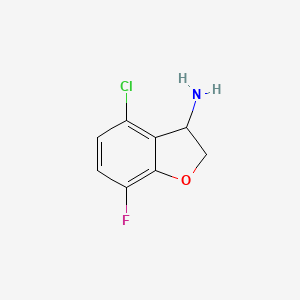

![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)
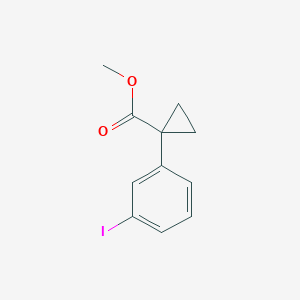

![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
